molecular formula C12H11ClN2 B3050567 N-(4-Chlorophenyl)pyridine-2-methylamine CAS No. 27048-28-8

N-(4-Chlorophenyl)pyridine-2-methylamine

Cat. No. B3050567
Key on ui cas rn: 27048-28-8
M. Wt: 218.68 g/mol
InChI Key: OVDDVEHYLXWBCQ-UHFFFAOYSA-N
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Patent
US04874775

Procedure details

A 3.3 g. portion of 2-(4-chlorophenylaminomethyl)pyridine was dissolved in 15 ml. of dichloromethane, and 2.7 g. of potassium carbonate and 1.5 ml. of methanesulfonyl chloride were added. The mixture was stirred overnight at ambient temperature, and then was stirred for 1 day under gentle reflux. Another 0.5 ml. of methanesulfonyl chloride was added, and the reflux was continued for several hours. Then the mixture was cooled and filtered, and the filtrate was chromatographed on a silica gel column, eluting with chloroform. The product-containing fractions were combined and evaporated to obtain 1 g. of the desired product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][N:11]=2)=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].[CH3:22][S:23](Cl)(=[O:25])=[O:24]>ClCCl>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]([CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][N:11]=2)[S:23]([CH3:22])(=[O:25])=[O:24])=[CH:4][CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)NCC1=NC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred overnight at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
was stirred for 1 day under gentle reflux
Duration
1 d
WAIT
Type
WAIT
Details
the reflux was continued for several hours
TEMPERATURE
Type
TEMPERATURE
Details
Then the mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was chromatographed on a silica gel column
WASH
Type
WASH
Details
eluting with chloroform
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to obtain 1 g

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)N(S(=O)(=O)C)CC1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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